

A Researcher's Guide to PSTAIR Antibodies: A Performance Comparison

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Compound of Interest

Compound Name: PSTAIR

Cat. No.: B151672

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For researchers in cell cycle regulation, oncology, and developmental biology, antibodies targeting the highly conserved **PSTAIR** motif of cyclin-dependent kinases (CDKs) are an indispensable tool. This guide provides a comparative analysis of **PSTAIR** antibodies from various suppliers, supported by publicly available data, to assist in selecting the most suitable reagent for your experimental needs.

The **PSTAIR** sequence, EGV**PSTAI**REISLLKE, is a hallmark of several key CDK family members, including CDK1, CDK2, and CDK3.^{[1][2]} Antibodies raised against this peptide offer broad reactivity across numerous species, making them a versatile tool for detecting these crucial regulators of cell proliferation and other cellular processes.^{[1][2]}

Performance Overview

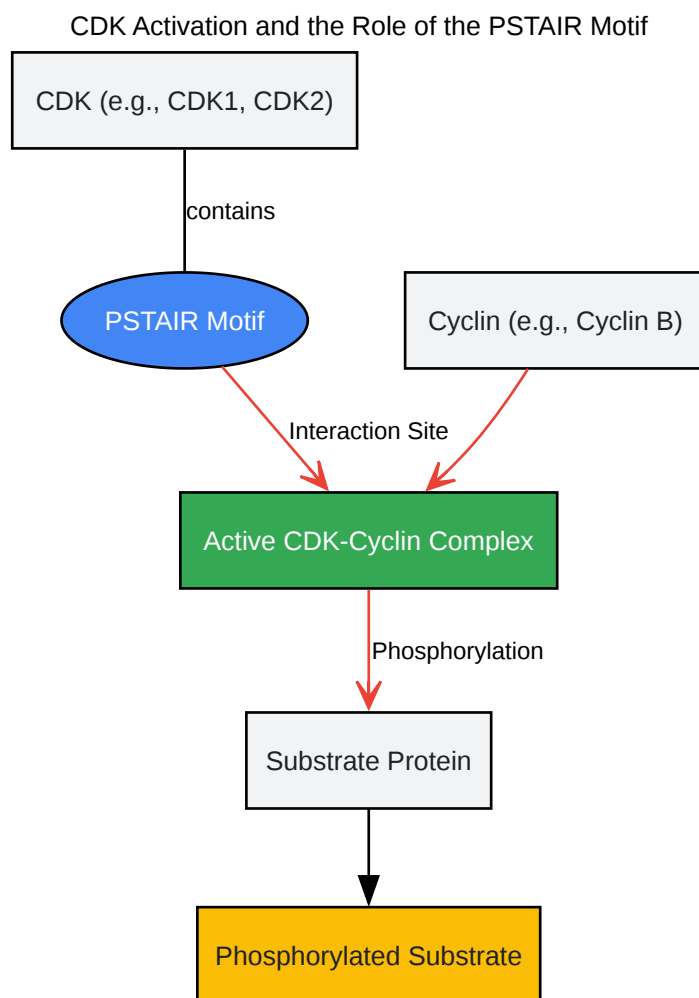
To facilitate a direct comparison, the following table summarizes the key features and validated applications of **PSTAIR** antibodies from prominent suppliers based on their product datasheets. This allows for an at-a-glance assessment of their suitability for various experimental setups.

Supplier	Catalog Number	Clonality	Host	Reactivity	Validated Applications & Recommended Dilutions
Sigma-Aldrich	P7962	Monoclonal (PSTAIR)	Mouse	Human, Mouse, Rat, Monkey, Chicken, Xenopus, Fish, Plants, and more.	Western Blot (1:4,000), ELISA (suitable), Immunoprecipitation (suitable).
Novus Biologicals	NB120-10345	Monoclonal (PSTAIR)	Mouse	Human, Mouse, Monkey, Japanese quail, Fish, Xenopus, Plants.	Western Blot (1:100-1:2000), ELISA (1:100-1:2000), Immunoprecipitation (1:10-1:500).
Merck Millipore	06-923	Polyclonal	Rabbit	Human, Mouse, Rat. Predicted to react with Amphibians, Chicken, Canine, Drosophila, Monkey, Sheep.[3]	Western Blot (1:10,000), Immunocytochemistry (1:500), Immunoprecipitation (Validated).[3]
Boster Bio	MA1087	Monoclonal (PSTAIR)	Mouse	Human, Mouse, Rat. [4]	Western Blot (0.5-1µg/ml). [4]

Abcam	ab10345	Monoclonal (PSTAIR)	Mouse	Human, Mouse, Rat, Bovine, Canine, Chicken, Fish, and more.[5][6]	Western Blot (1:6000), ELISA, Immunoprecipitation, Immunocytochemistry/Immunofluorescence.[6]
Abbiotec	250597	Monoclonal (IL-16)	Mouse	Human, Mouse, Rat, Zebrafish, Xenopus, Hamster, Chicken.[2]	ELISA (1:500-1:1,000), Western Blot (1:100-1:500).[2]

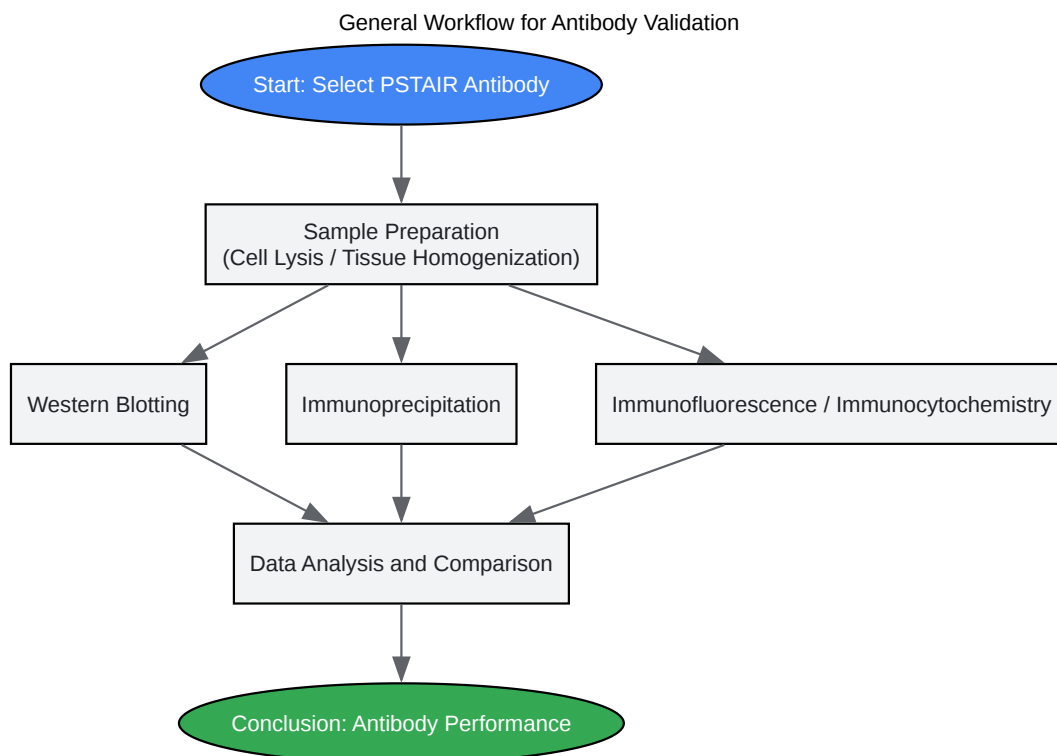
Signaling Pathway and Experimental Workflow

To visually represent the biological context and experimental application of **PSTAIR** antibodies, the following diagrams are provided.



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Caption: Role of the **PSTAIR** motif in CDK-Cyclin complex formation and substrate phosphorylation.



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Caption: A generalized workflow for evaluating the performance of a **PSTAIR** antibody.

Experimental Protocols

Detailed methodologies are crucial for the successful application and evaluation of antibodies. Below are representative protocols for Western Blotting and Immunofluorescence using **PSTAIR** antibodies.

Western Blotting Protocol

This protocol outlines the general steps for detecting CDKs using a **PSTAIR** antibody in cell lysates.

- Sample Preparation:
 - Culture cells to 70-80% confluency.
 - Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Determine protein concentration using a BCA assay.
- SDS-PAGE and Transfer:
 - Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer.
 - Separate proteins on a 10-12% SDS-polyacrylamide gel.
 - Transfer proteins to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with the primary **PSTAIR** antibody at the recommended dilution overnight at 4°C with gentle agitation.
 - Wash the membrane three times for 10 minutes each with TBST.
 - Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane three times for 10 minutes each with TBST.
- Detection:
 - Detect the signal using an enhanced chemiluminescence (ECL) substrate.
 - Capture the image using a chemiluminescence imaging system. The expected band for most CDKs is around 34 kDa.[\[3\]](#)[\[4\]](#)

Immunofluorescence Protocol

This protocol provides a framework for the immunofluorescent staining of CDKs in adherent cells.

- Cell Culture and Fixation:
 - Grow cells on sterile glass coverslips in a petri dish.
 - Wash cells with PBS.
 - Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[\[7\]](#)[\[8\]](#)
- Permeabilization and Blocking:
 - Wash the fixed cells three times with PBS.
 - Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.[\[8\]](#)
 - Wash three times with PBS.
 - Block with 1% BSA in PBST for 30-60 minutes to prevent non-specific antibody binding.[\[8\]](#)
- Antibody Incubation:
 - Incubate the cells with the primary **PSTAIR** antibody at the recommended dilution in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.[\[8\]](#)[\[9\]](#)
 - Wash three times with PBS.
 - Incubate with a fluorescently-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.[\[8\]](#)[\[9\]](#)
- Mounting and Visualization:
 - Wash three times with PBS.
 - Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.[\[10\]](#)

- Visualize the staining using a fluorescence microscope.

Disclaimer: The recommended dilutions and protocols provided are for guidance only. Optimal conditions should be determined by the end-user for their specific experimental setup. Always refer to the supplier's datasheet for the most accurate and up-to-date information.

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